molecular formula C6H7N3O3 B13210907 2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid

2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid

Cat. No.: B13210907
M. Wt: 169.14 g/mol
InChI Key: YXMXITMOHMTEQC-UHFFFAOYSA-N
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Description

2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid is a chemical compound with the molecular formula C6H7N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-hydroxypyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-6-hydroxypyrimidin-2-YL)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-(4-amino-6-oxo-1H-pyrimidin-2-yl)acetic acid

InChI

InChI=1S/C6H7N3O3/c7-3-1-5(10)9-4(8-3)2-6(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10)

InChI Key

YXMXITMOHMTEQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)CC(=O)O)N

Origin of Product

United States

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